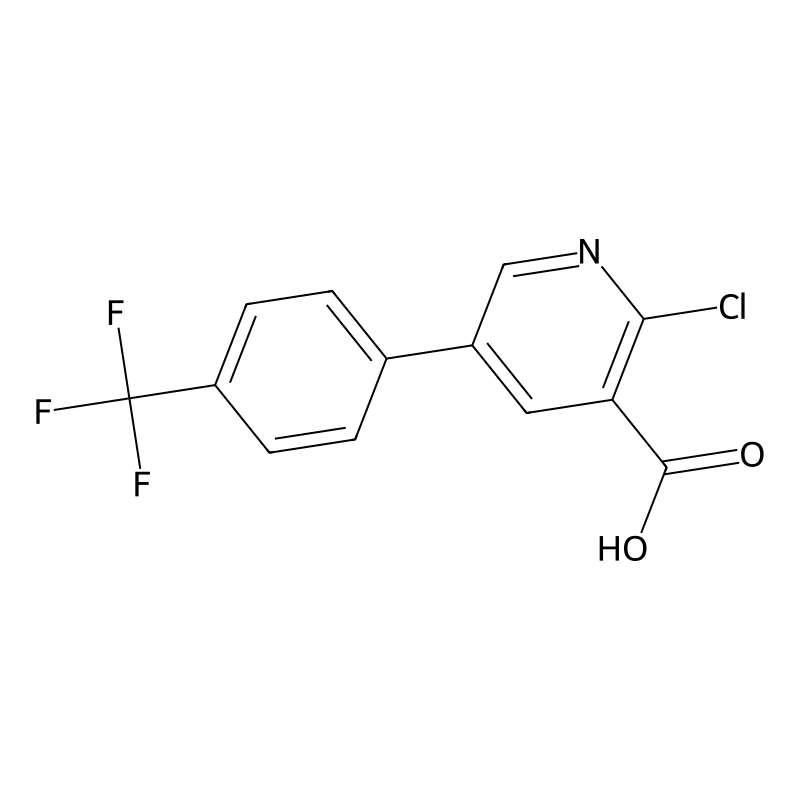

2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid, also known by its IUPAC name 2-chloro-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid, is a synthetic organic compound with the molecular formula and a molecular weight of approximately 301.65 g/mol. This compound features a pyridine ring substituted with a chloro group and a trifluoromethylphenyl moiety, making it structurally distinct and potentially useful in various chemical applications, particularly in medicinal chemistry due to its unique properties and biological activities .

The reactivity of 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid is primarily influenced by its functional groups. It can undergo typical carboxylic acid reactions, such as:

- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.

- Amidation: Reacting with amines to form amides, which can be useful in drug development.

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, allowing for further derivatization of the compound.

Additionally, this compound may participate in coupling reactions that are common in the synthesis of pharmaceuticals .

2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid exhibits several notable biological activities:

- Antitumor Activity: It has shown potential as an inhibitor of γ-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease. This selectivity is crucial as it minimizes off-target effects on other proteases and kinases .

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects: The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

The synthesis of 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid typically involves multi-step processes. A common method includes:

- Starting Materials: Using 4-trifluoromethylphenylamine and 2-chloronicotinic acid.

- Reaction Conditions: Conducting the reaction under acidic conditions to facilitate the coupling of the two components.

- Purification: The product is often purified through crystallization or chromatography techniques to obtain the desired purity for research applications .

This compound is primarily utilized in research settings, particularly in drug discovery and development. Its unique structure allows it to serve as a lead compound for synthesizing new therapeutics targeting various diseases, especially neurodegenerative disorders like Alzheimer's disease . Additionally, its potential antimicrobial and anti-inflammatory properties open avenues for further medicinal applications.

Interaction studies involving 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid focus on its binding affinity and selectivity towards specific biological targets. In vitro studies have demonstrated its ability to inhibit γ-secretase effectively while showing minimal interaction with other enzymes involved in similar pathways. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .

Several compounds share structural similarities with 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 6-Chloro-5-(trifluoromethyl)nicotinic acid | 261635-77-2 | 0.83 |

| 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | 505084-58-2 | 0.80 |

| Methyl 6-chloro-4-(trifluoromethyl)nicotinate | 261635-79-4 | 0.72 |

| 3-(Trifluoromethyl)pyridine-4-carboxylic acid | 590371-38-3 | 0.71 |

| 2-Chloro-5-methylnicotinic acid | 66909-30-6 | 0.85 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique trifluoromethyl substitution in the phenyl group of 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid distinguishes it from others, potentially contributing to its specific biological activities and interactions .